Thiolan-2-ylmethanamine

Catalog No.
S3573986
CAS No.
83171-40-8
M.F
C5H11NS
M. Wt
117.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiolan-2-ylmethanamine

CAS Number

83171-40-8

Product Name

Thiolan-2-ylmethanamine

IUPAC Name

thiolan-2-ylmethanamine

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

InChI

InChI=1S/C5H11NS/c6-4-5-2-1-3-7-5/h5H,1-4,6H2

InChI Key

FLHFMMKGHUKQHI-UHFFFAOYSA-N

SMILES

C1CC(SC1)CN

Canonical SMILES

C1CC(SC1)CN

Medicinal Chemistry:

Dithiolane derivatives have been investigated for their potential medicinal properties. Studies suggest they may possess biological activities such as anticonvulsant, antibacterial, and antifungal effects. However, research on Thiolan-2-ylmethanamine for these purposes is scarce. Further studies are needed to determine its potential therapeutic applications. Source: A review on the biological activities of dithiolane derivatives: [NCBI: ]

Thiolan-2-ylmethanamine is a sulfur-containing organic compound characterized by the presence of a thiolane ring and an amino group attached to a methylene bridge. Its molecular formula is C5H11NSC_5H_{11}NS, and it features a unique combination of both sulfur and nitrogen functionalities, which contributes to its diverse chemical reactivity and potential applications in various fields such as medicinal chemistry, materials science, and biochemistry.

The thiolane ring structure imparts distinctive properties to Thiolan-2-ylmethanamine, including its ability to participate in nucleophilic substitution reactions and redox processes. The compound is also known for its strong odor, typical of many thiols, which can resemble that of garlic or onions due to the presence of the sulfur atom.

  • Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA) .
  • Reduction Reactions: Reduction processes can convert Thiolan-2-ylmethanamine into its corresponding amine derivatives, typically using lithium aluminum hydride or sodium borohydride as reducing agents .
  • Nucleophilic Substitution: The sulfur atom in Thiolan-2-ylmethanamine can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with alkyl halides in the presence of a base .

Thiolan-2-ylmethanamine exhibits potential biological activities attributed to its structural features. Compounds containing thiolane rings are often studied for their roles in enzyme catalysis and as intermediates in biochemical pathways. The amino group may enhance interactions with biological targets, making it a candidate for drug development. Additionally, thiol-containing compounds are known to exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems.

The synthesis of Thiolan-2-ylmethanamine can be achieved through several methods:

  • Direct Synthesis from Thiolane Derivatives: This method involves reacting thiolane derivatives with appropriate amines under controlled conditions to introduce the amino group .
  • Multi-Step Synthesis: Industrially, Thiolan-2-ylmethanamine is produced through a multi-step process that typically includes the reaction of thiolane derivatives with methylating agents followed by amination steps to introduce the nitrogen functionality .
  • One-Pot Reactions: Recent advancements in synthetic methodologies have led to the development of one-pot reactions that streamline the synthesis by combining multiple reaction steps into a single process .

Thiolan-2-ylmethanamine has several applications across different fields:

  • Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Bioconjugation: The compound can be utilized in bioconjugation techniques where thiols are often employed for site-selective labeling of biomolecules .
  • Material Science: Thiolan-containing compounds are explored for their potential use in creating novel materials with specific properties due to their reactivity.

Studies on Thiolan-2-ylmethanamine's interactions reveal its ability to form stable complexes with metal ions and other biomolecules. Such interactions are crucial for understanding its potential role in biological systems and its applications in drug delivery and targeting. Interaction studies also highlight its reactivity with electrophiles, making it suitable for use in click chemistry applications where selective bonding is essential .

Thiolan-2-ylmethanamine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(thiolan-3-yl)acetateLacks amino group; contains a methyl esterPrimarily used as an intermediate in organic synthesis
2-MethylthiazoleContains nitrogen and sulfur; five-membered ringExhibits distinct biological activity as an antimicrobial
3-ThiophenemethanolContains a thiophene ring; hydroxyl groupKnown for its use in organic electronics

Uniqueness: The combination of sulfur and amino functionalities in Thiolan-2-ylmethanamine allows it to engage in a broader range of

XLogP3

0.5

Dates

Last modified: 08-20-2023

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